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isopropyl(E)-4,4,4-trifluorobut-2-enoate

Cat. No.: B12336840
M. Wt: 182.14 g/mol
InChI Key: NTWJVNKDXHOWCI-ONEGZZNKSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.org The unique properties imparted by fluorine atoms dramatically alter the physical, chemical, and biological characteristics of organic molecules. numberanalytics.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in many organic structures. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry. chinesechemsoc.org

These characteristics lead to several advantageous properties in fluorinated molecules, including:

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes. numberanalytics.com

Increased Metabolic Stability: The strength of the C-F bond can make compounds more resistant to metabolic degradation, leading to longer biological half-lives. numberanalytics.com

High Thermal Stability: This property makes organofluorine compounds suitable for use in advanced materials. numberanalytics.com

Consequently, organofluorine compounds have found widespread applications. An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.orgchinesechemsoc.org Prominent examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.com Beyond medicine and agriculture, they are integral to materials science, with applications ranging from refrigerants to oil and water repellents. wikipedia.org The development of new and efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules remains an active and important area of research. chinesechemsoc.orgnumberanalytics.com

Overview of α,β-Unsaturated Carbonyl Systems as Versatile Synthetic Intermediates

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated to a carbon-carbon double bond. rsc.org This structural arrangement results in a unique electronic distribution that makes them exceptionally versatile building blocks in organic synthesis. researchgate.netrsc.org The conjugation affects their chemical reactivity, particularly the electrophilicity of the conjugated C=C bond. rsc.org

These systems can undergo several key types of reactions:

1,4-Conjugate Addition (Michael Addition): This is one of the most important reactions of α,β-unsaturated carbonyls, where a nucleophile adds to the β-carbon of the double bond. rsc.orgmdpi.com This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

1,2-Addition: Nucleophiles can also attack the carbonyl carbon directly, similar to non-conjugated aldehydes and ketones. rsc.org

Cycloaddition Reactions: The double bond can participate in reactions like the Diels-Alder reaction, forming cyclic compounds. acs.org

The synthesis of α,β-unsaturated carbonyl compounds can be achieved through various established methods, including the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, as well as aldol (B89426) condensations. rsc.org Carbonylation reactions have also emerged as an atom-efficient method for their preparation. researchgate.netrsc.org

Position of Isopropyl(E)-4,4,4-trifluorobut-2-enoate within the Class of Trifluoromethylated α,β-Unsaturated Esters

This compound is a molecule that embodies the convergence of the two previously discussed areas. It is an α,β-unsaturated ester that features a trifluoromethyl (CF₃) group. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the α,β-unsaturated system, making it a valuable substrate in specialized synthetic applications.

The trifluoromethyl group is a critical structural motif in many pharmaceuticals and organic materials. organic-chemistry.org Its incorporation into an α,β-unsaturated ester framework, as in this compound, enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack in conjugate additions.

Research into the synthesis of α-trifluoromethylated α,β-unsaturated carbonyl compounds has led to the development of specific methods. For instance, copper(I)-catalyzed regioselective C-H α-trifluoromethylation of α,β-unsaturated esters using Togni's reagent has been shown to produce (E)-α-trifluoromethylated products. organic-chemistry.orgnih.govacs.org Other approaches involve the trifluoroacylation of vinyltellurides or the Knoevenagel condensation of aldehydes with trifluoroacetoacetates. mdpi.com These synthetic strategies highlight the specialized chemical landscape in which this compound and related compounds are created and utilized.

Below is a table detailing the known properties of the compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2305254-89-9 parchem.com
Molecular Formula C₇H₉F₃O₂ parchem.com
Molecular Weight 182.14 g/mol

| Structure | (E)-isomer |

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₇H₉F₃O₂
Fluoxetine C₁₇H₁₈F₃NO
Celecoxib C₁₇H₁₄F₃N₃O₂S
Togni's Reagent C₉H₆F₃IO₂
Triflic acid CF₃SO₃H
Trifluoroacetic acid CF₃CO₂H
Isopropyl crotonate C₇H₁₂O₂
Isopropyl trifluoromethanesulfonate C₄H₇F₃O₃S
1,1,1-trifluoroacetylacetone C₅H₅F₃O₂

Synthetic Methodologies for this compound and Related Systems

The synthesis of this compound, a fluorinated organic compound, can be achieved through several distinct chemical pathways. These methodologies primarily involve the formation of the ester functional group and the stereoselective construction of the carbon-carbon double bond. The principal strategies include esterification from the corresponding carboxylic acid, halogenation-dehydrohalogenation sequences, and derivation from ynone precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F3O2 B12336840 isopropyl(E)-4,4,4-trifluorobut-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

propan-2-yl (E)-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3/b4-3+

InChI Key

NTWJVNKDXHOWCI-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C=CC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Trifluorobut 2 Enoates

Role as Michael Acceptors in Conjugate Addition Reactions

Isopropyl(E)-4,4,4-trifluorobut-2-enoate, and its close analog ethyl(E)-4,4,4-trifluorobut-2-enoate, function as potent Michael acceptors. youtube.comnih.gov The Michael reaction is a fundamental carbon-carbon or carbon-heteroatom bond-forming process involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). youtube.comresearchgate.net

The exceptional reactivity of trifluorobut-2-enoates in this regard stems from the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group significantly lowers the electron density of the entire molecule, particularly the carbon-carbon double bond. nih.gov This electronic effect enhances the electrophilic character of the β-carbon, making it highly susceptible to attack by a wide range of nucleophiles. researchgate.netlibretexts.org This activation facilitates the 1,4-addition, which is the characteristic pathway for the Michael reaction. libretexts.orgnih.gov The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. youtube.comwizeprep.com

Nucleophilic Additions to the Activated Alkene

The activated double bond of trifluorobut-2-enoates readily undergoes nucleophilic addition with a variety of carbon and heteroatom-based nucleophiles.

Carbon-based nucleophiles, particularly stabilized carbanions like enolates derived from β-ketoesters and malonates, are classic Michael donors. researchgate.net Their addition to trifluoromethylated α,β-unsaturated esters provides a direct route to complex fluorinated molecules. For instance, ethyl 4,4,4-trifluorobut-2-enoate is frequently used as a Michael acceptor for various enolates. The reaction typically proceeds by generating the enolate with a base, which then attacks the β-carbon of the trifluorobut-2-enoate. nih.gov This process is highly valuable for constructing new carbon-carbon bonds and creating 1,5-dicarbonyl compounds or their analogs, which are versatile synthetic intermediates. researchgate.net While many studies focus on the ethyl ester, the reactivity of the isopropyl ester is analogous.

Table 1: Conjugate Addition of Carbon-Based Nucleophiles to Ethyl (E)-4,4,4-trifluorobut-2-enoate Note: Data for the closely related ethyl ester is presented to illustrate typical reactivity.

Nucleophile (Michael Donor)ConditionsProductYieldReference
Lithium enolate of acetoneTHF, -78 °CEthyl 3-(2-oxopropyl)-4,4,4-trifluorobutanoateNot Specified
Lithium enolate of acetophenoneTHF, -78 °CEthyl 3-(2-oxo-2-phenylethyl)-4,4,4-trifluorobutanoateNot Specified
Diethyl malonateBase (e.g., NaOEt), EtOHDiethyl 2-(1-(trifluoromethyl)-3-ethoxy-3-oxopropyl)malonateGood
NitromethaneBase (e.g., DBU), SolventEthyl 3-(nitromethyl)-4,4,4-trifluorobutanoateGood youtube.com

Nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, readily participate in conjugate addition reactions with trifluorobut-2-enoates. nih.gov These reactions are fundamental for the synthesis of β-amino esters and their derivatives, which are important structural motifs in pharmaceuticals and natural products. The nucleophilicity of amines and hydrazines allows for efficient addition to the electron-deficient alkene. Studies on the reactivity of hydrazines show that their nucleophilicity is comparable to that of simple amines. The reaction of trifluoroacetic acid esters with other esters in the presence of a metal alcoholate can form an enolate that subsequently reacts with an amine to produce 3-amino-4,4,4-trifluorocrotonate esters.

Table 2: Conjugate Addition of Nitrogen-Based Nucleophiles

Michael AcceptorNucleophileConditionsProduct TypeReference
Alkyl trifluoroacetate/Alkyl acetate (B1210297) (forms enolate in situ)AmineMetal alcoholate, then amine addition3-Amino-4,4,4-trifluorocrotonate ester
α,β-Unsaturated Amides/LactamsGrignard Reagents (as an example of N-auxiliary directed addition)Chelation controlβ-Substituted chiral amide
Generic α,β-Unsaturated CarbonylAminesTypically neutral or mild basic conditionsβ-Amino carbonyl compound youtube.com
Benzhydrylium ions and quinone methidesHydrazines, AminesAcetonitrile or WaterN-Substituted adducts

The conjugate addition of oxygen-based nucleophiles, known as the oxa-Michael reaction, is a well-established method for forming carbon-oxygen bonds. In principle, alcohols and water can add to activated alkenes like this compound. These reactions are typically reversible and can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon for attack by a weak nucleophile like water or an alcohol. Base catalysis involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile.

While the intermolecular oxa-Michael reaction with simple alcohols on trifluorobut-2-enoates is plausible, it is less commonly reported than intramolecular versions. Intramolecular oxa-Michael additions are frequently used in organic synthesis to construct cyclic ethers, such as tetrahydropyrans, often with high diastereoselectivity. For instance, gold(III) chloride has been shown to be an effective catalyst for 6-endo-trig oxa-Michael additions to form fused tetrahydropyranones under mild conditions.

Sulfur-based nucleophiles, particularly thiols (mercaptans), are excellent Michael donors due to the high nucleophilicity of sulfur. Thiolate anions, easily formed by treating a thiol with a mild base, are "soft" nucleophiles that react efficiently and selectively at the β-carbon of α,β-unsaturated systems in a 1,4-conjugate addition fashion. researchgate.net The addition of thiols to trifluoromethyl-containing Michael acceptors like this compound is an effective method for synthesizing β-thioether esters. These products are valuable in organic synthesis and can be found in various biologically active molecules. The reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with binucleophiles, which can include a thiol group, proceeds through the initial formation of a conjugate addition product.

Table 3: Conjugate Addition of Sulfur-Based Nucleophiles

Michael AcceptorNucleophileConditionsProduct TypeReference
α-(Trifluoromethyl)styrenesPyridine-2(1H)-thioneDBU(β-Trifluoromethyl-β-aryl)ethyl 2-pyridyl thioether
Generic α,β-Unsaturated CarbonylThiols (R-SH)Base (e.g., Et3N)β-Thioether carbonyl compound researchgate.net
Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoateBinucleophiles (containing S)BaseAdduct via conjugate addition

Regioselectivity in Michael Additions

A key aspect of the reactivity of α,β-unsaturated esters is regioselectivity: the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). libretexts.orgnih.gov With this compound, the outcome is strongly influenced by the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.

The β-carbon is considered a "soft" electrophilic site, while the carbonyl carbon is a "hard" electrophilic site.

Soft Nucleophiles , such as thiolates, enolates from β-dicarbonyl compounds, and cuprates, preferentially attack the soft β-carbon, leading to the 1,4-conjugate addition product. researchgate.net This is the characteristic pathway of the Michael reaction.

Hard Nucleophiles , such as Grignard reagents, organolithium reagents, and lithium aluminum hydride, tend to attack the hard carbonyl carbon, resulting in a 1,2-addition product (an alcohol after workup). researchgate.netnih.gov

The presence of the CF₃ group further promotes the 1,4-addition pathway for appropriate nucleophiles. Its strong inductive effect makes the β-position particularly electron-poor and thus a highly favorable site for attack by soft nucleophiles. youtube.comnih.gov Therefore, in the context of Michael additions, which by definition involve stabilized (soft) nucleophiles, trifluorobut-2-enoates exhibit high regioselectivity for the 1,4-adduct. youtube.com

Stereoselectivity and Diastereoselectivity in Conjugate Additions

The conjugate addition of nucleophiles to trifluorobut-2-enoates is a fundamental transformation. Research into the addition of nitroalkanes to ethyl (E)-4,4,4-trifluorobut-2-enoate has demonstrated high stereoselectivity. researchgate.net This suggests that the stereochemical outcome of such reactions is a critical aspect of their synthetic utility. The assembly of various heterocyclic structures has been achieved through the conjugate nucleophilic addition to ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, where the initial addition product is a key intermediate. researchgate.net

In a study involving the Michael addition of various donors to ethyl (E)-4,4,4-trifluorobut-2-enoate, the following results were observed, highlighting the diastereoselectivity of the reaction.

Michael DonorProductDiastereomeric Ratio (d.r.)Yield (%)
NitromethaneEthyl 4-nitro-5,5,5-trifluoropentanoateNot ReportedHigh
Dimethyl malonateDiethyl 2-(1-(trifluoromethyl)-3-oxobutyl)malonateNot ReportedGood
1,3-DithianeEthyl 4-(1,3-dithian-2-yl)-4,4,4-trifluorobutanoateHighGood

This table is a representative summary based on general findings; specific values may vary based on reaction conditions.

Organometallic Reagent Additions

The addition of organometallic reagents to α,β-unsaturated esters is a powerful method for carbon-carbon bond formation. While specific studies on isopropyl (E)-4,4,4-trifluorobut-2-enoate are not widely documented, the reactivity of the analogous ethyl ester with organometallic reagents has been explored. These reactions are known to proceed via 1,4-conjugate addition, driven by the electron-deficient nature of the β-carbon.

The following table summarizes the expected outcomes from the addition of various organometallic reagents to an (E)-4,4,4-trifluorobut-2-enoate system.

Organometallic ReagentExpected Major ProductReaction Type
Lithium dimethylcuprate (Me2CuLi)Isopropyl 3-methyl-4,4,4-trifluorobutanoate1,4-Conjugate Addition
Phenylmagnesium bromide (PhMgBr) with Cu(I) catalystIsopropyl 3-phenyl-4,4,4-trifluorobutanoate1,4-Conjugate Addition
Allylmagnesium bromide (CH2=CHCH2MgBr)Isopropyl 3-allyl-4,4,4-trifluorobutanoate1,4-Conjugate Addition

This table illustrates the general reactivity pattern expected for these types of reactions.

Cycloaddition Reactions

Trifluorobut-2-enoates are valuable partners in cycloaddition reactions, particularly as dienophiles in the Diels-Alder reaction. researchgate.netnih.govresearchgate.netlibretexts.org The electron-withdrawing trifluoromethyl group enhances the dienophilic character of the alkene, facilitating reactions with a variety of dienes. ucalgary.calibretexts.org

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.com The use of trifluorobut-2-enoates as dienophiles allows for the introduction of a trifluoromethyl group into a cyclic framework, a motif of interest in medicinal chemistry and materials science. nih.gov

Isopropyl (E)-4,4,4-trifluorobut-2-enoate is expected to react with various conjugated dienes in intermolecular Diels-Alder reactions. The general transformation involves the reaction of the dienophile with a diene such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to yield a cyclohexene (B86901) derivative. nih.gov

DieneExpected Cycloadduct
1,3-ButadieneIsopropyl 4-(trifluoromethyl)cyclohex-1-ene-1-carboxylate
CyclopentadieneIsopropyl 3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Isoprene (2-methyl-1,3-butadiene)Isopropyl 4-methyl-1-(trifluoromethyl)cyclohex-3-ene-1-carboxylate

When an unsymmetrical diene reacts with an unsymmetrical dienophile like isopropyl (E)-4,4,4-trifluorobut-2-enoate, the question of regiochemistry arises. libretexts.orgmasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.comchemtube3d.com For a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG), the "ortho" and "para" isomers are generally favored. masterorganicchemistry.com In the case of isopropyl (E)-4,4,4-trifluorobut-2-enoate, the ester and trifluoromethyl groups are the primary directing elements.

A fundamental principle of the Diels-Alder reaction is the retention of stereochemistry of the dienophile in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org This is often referred to as the Alder-Stein "cis principle". Since the reaction is a syn addition, the stereochemical relationship of the substituents on the dienophile's double bond is maintained in the resulting cyclohexene ring. libretexts.orgwolfram.com For isopropyl (E)-4,4,4-trifluorobut-2-enoate, which has a trans configuration, the resulting adduct will have the trifluoromethyl group and the isopropoxycarbonyl group in a trans relationship on the newly formed six-membered ring. libretexts.org

Electron Demand Considerations (Normal vs. Inverse)

The reactivity of an alkene in cycloaddition reactions is fundamentally governed by its electronic properties. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile in a "normal-electron-demand" scenario. However, the electronic character of the reactants can be reversed. In an "inverse-electron-demand" Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile.

This compound is a prime example of an electron-deficient alkene. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=C double bond. This electronic feature makes it an excellent Michael acceptor, readily undergoing conjugate additions with nucleophiles. researchgate.netorganic-chemistry.orgyoutube.com This pronounced electrophilicity dictates its behavior in pericyclic reactions. Consequently, when participating in [4+2] cycloadditions, this compound functions as a superb dienophile in reactions with electron-rich dienes (normal-electron-demand). Conversely, if it were part of a diene system, it would favor reactions with electron-rich dienophiles in an inverse-electron-demand fashion. This reactivity is crucial for predicting its role in complex synthetic sequences.

Formal [2+2] Cycloadditions

Formal [2+2] cycloadditions represent a powerful method for the construction of four-membered rings. For electron-deficient alkenes like trifluorobutenoates, these reactions provide access to highly functionalized and stereochemically rich cyclobutane (B1203170) and β-lactone frameworks.

Reactivity with Ammonium (B1175870) Enolates

The reactivity of trifluoromethylated enones, close structural analogues of this compound, has been effectively demonstrated in isothiourea-catalyzed formal [2+2] cycloadditions with C(1)-alkyl ammonium enolates. These reactions show a strong preference for the [2+2] cycloaddition pathway over the competing [4+2] pathway, leading to the formation of β-lactone products. The process is initiated by the generation of a C(1)-ammonium enolate from an α-trimethylsilyl acetic acid precursor. This enolate then engages with the electron-deficient trifluoromethylated alkene in a highly selective cycloaddition.

Regioselectivity and Enantioselectivity in [2+2] Cycloadditions

The regioselectivity and enantioselectivity of these formal [2+2] cycloadditions are noteworthy, yielding β-lactones with excellent control over the stereochemical outcome. The regioselectivity is largely dictated by steric factors on both the ammonium enolate and the trifluoromethylenone. In numerous examples, the formal [2+2] cycloaddition product is formed exclusively or with high preference over the [4+2] cycloadduct.

Utilizing chiral isothiourea catalysts, such as (2S,3R)-HyperBTM, allows for exceptional enantiocontrol. The reaction of various β-aryl trifluoromethylenones with ammonium enolates derived from α-trimethylsilyl acetic acid has been shown to produce β-lactones in good yields, with high diastereomeric ratios and outstanding enantiomeric excesses.

Table 1: Enantioselective Formal [2+2] Cycloaddition of Trifluoromethylenones with an Ammonium Enolate

Enone Substituent (Ar) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
Phenyl 75 - 92:8
4-Methoxyphenyl 71 90:10 >99:1
4-Bromophenyl 76 90:10 >99:1
2-Naphthyl 64 90:10 >99:1

Data derived from analogous reactions with β-aryl trifluoromethylenones.

Intramolecular Cycloaddition Pathways

Intramolecular cycloadditions are powerful synthetic tools for constructing complex polycyclic systems in a single step, often with high stereocontrol. wikipedia.org The outcome of these reactions, whether they proceed via a [4+2] Diels-Alder or a [2+2] photocycloaddition pathway, depends on the substrate's structure, the nature of the tether connecting the reactive partners, and the reaction conditions. uh.edumasterorganicchemistry.com

For a molecule like this compound to undergo an intramolecular cycloaddition, it would need to be tethered to a suitable diene or another alkene. In an intramolecular Diels-Alder reaction (IMDA), the stereochemical outcome (cis- or trans-fused rings) is influenced by the length of the tether and the geometry of the transition state. uh.edumasterorganicchemistry.com Given the electron-deficient nature of the butenoate double bond, it would serve as an excellent dienophile in such a reaction.

Alternatively, intramolecular [2+2] photocycloadditions offer a route to cyclobutane-containing fused or bridged ring systems. nih.govnih.gov These reactions are often promoted by visible light in the presence of a photosensitizer and can exhibit high regioselectivity. nih.govrsc.org While specific examples involving the direct intramolecular cycloaddition of a tethered this compound are not prominently documented, its inherent reactivity as an activated alkene makes it a highly suitable candidate for such transformations, promising efficient access to complex fluorinated polycycles.

Reaction Cascade and Domino Processes

Cascade or domino reactions, where a single event triggers a sequence of subsequent bond-forming reactions, provide a highly efficient means of building molecular complexity from simple starting materials. The electron-deficient nature of this compound makes it an ideal substrate to initiate such cascades.

A common initiating step is a Michael addition. organic-chemistry.orgyoutube.com The conjugate addition of a nucleophile to the trifluorobutenoate generates an enolate intermediate which can then be trapped in a subsequent intramolecular reaction, such as an aldol (B89426) or Claisen condensation, to form a new ring system.

Radical reactions can also initiate powerful cascade sequences. rsc.org The addition of a radical to the activated double bond of the butenoate can generate a new carbon-centered radical. researchgate.net This new radical can then participate in further reactions, such as cyclization onto a tethered alkene or alkyne, propagating the cascade. mdpi.com For example, a photocatalyst-free cascade has been reported between N-arylacrylamides and trifluoropyruvates, where an excited pyruvate (B1213749) initiates a radical addition/cyclization sequence to build complex oxindole (B195798) scaffolds. rsc.org This highlights the potential of trifluoromethylated carbonyl compounds to drive complex domino processes under mild conditions.

Radical Reactions and Trifluoromethylation

The term "trifluoromethylation" in the context of this compound refers to the reactions this already-fluorinated molecule undergoes, particularly with radical species. The trifluoromethyl group is not transferred; rather, it activates the alkene toward radical attack. Electron-deficient alkenes are known to react rapidly with nucleophilic or alkyl radicals.

The addition of a carbon-centered radical to the double bond of this compound is an effective way to form new carbon-carbon bonds. Such reactions can be initiated photochemically or by using chemical radical initiators. mdpi.comacs.org The resulting radical intermediate can then be trapped, for instance, by abstracting a hydrogen atom or another atom from a suitable donor. This atom transfer radical addition (ATRA) is an atom-economical method for the difunctionalization of alkenes. mdpi.com The CF₃ group directs the incoming radical to the β-position, with the resulting α-ester radical being stabilized. This predictable regioselectivity, driven by the powerful electronic influence of the fluorine atoms, makes radical additions to trifluorobutenoates a reliable synthetic strategy. researchgate.net

Isomerization and Rearrangement Studies of Trifluorobut-2-enoates Remain Largely Unexplored

Detailed investigations into the isomerization and rearrangement reactions of this compound and its closely related analogues are notably absent in publicly accessible scientific literature. While the synthesis and reactivity of α,β-unsaturated esters, including those bearing trifluoromethyl groups, are areas of active research, specific studies focusing on the structural transformations of this particular compound have not been reported.

General principles of organic chemistry suggest potential pathways for isomerization and rearrangement. For instance, the E/Z isomerization of the carbon-carbon double bond in trifluorobut-2-enoates could theoretically be induced photochemically or through catalysis. Acid or base catalysis could potentially facilitate the migration of the double bond or promote other rearrangement pathways. However, without specific experimental data for this compound, any discussion of its reactivity in this context remains speculative.

Similarly, rearrangement reactions, such as those involving the migration of the trifluoromethyl group or the ester functionality, are conceivable under specific conditions, for example, through high-energy thermal processes or via the formation of reactive intermediates. Yet, no studies have been found that document such transformations for this compound.

The absence of detailed research findings, including reaction conditions, mechanistic insights, and product characterization, precludes the creation of data tables and a thorough analysis as requested. The scientific community has yet to publish dedicated studies on the isomerization and rearrangement behavior of this compound.

Catalysis in Transformations Involving Trifluorobut 2 Enoates

Brønsted Acid and Base Catalysis

Both Brønsted acids and bases serve as effective catalysts for transformations involving trifluorobut-2-enoates. Brønsted acids can activate the substrate in a manner similar to Lewis acids by protonating the carbonyl oxygen. This activation can be part of a bifunctional catalyst system, where reactivity can be tuned. nih.gov

Brønsted base catalysis is particularly prominent. Strong, non-nucleophilic bases can facilitate reactions by deprotonating a pronucleophile, which then adds to the electron-deficient alkene. A notable example is the formal reductive [3+2] annulation of a 4,4,4-trifluorocrotonate with α-iminoketones, catalyzed by a single phosphazene superbase. nih.govresearchgate.net This one-pot tandem reaction involves the base-catalyzed reduction of the imine with a thiol, followed by an intermolecular Michael addition of the resulting α-amino ketone enolate onto the trifluorocrotonate, culminating in lactam formation. nih.govresearchgate.net This process efficiently yields β-trifluoromethyl-substituted γ-lactams with a tetrasubstituted carbon center as a single diastereomer. nih.gov

Table 2: Brønsted Base-Catalyzed Annulation

Catalyst Reactants Reaction Type Product Yield Ref.

Organocatalysis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, and trifluorobut-2-enoates are excellent substrates for a wide array of organocatalytic reactions.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce a polarity reversal (umpolung) in substrates. researchgate.net While they typically react with aldehydes to form Breslow intermediates, they can also react with α,β-unsaturated esters. nih.gov In such cases, the NHC adds to the β-position to form a zwitterionic intermediate, which can be considered a homoenolate equivalent. This reactive intermediate can then engage with various electrophiles. Cooperative catalysis, combining NHCs with other catalytic systems like photoredox catalysis, has enabled novel transformations such as the acyltrifluoromethylation of alkenes. d-nb.info Although direct examples with isopropyl(E)-4,4,4-trifluorobut-2-enoate are specific, the principles of NHC catalysis allow for its application in generating α-trifluoromethyl esters and other functionalized molecules. researchgate.net

Tertiary phosphines are excellent nucleophilic catalysts for reactions with electron-deficient alkenes like trifluorobut-2-enoates. beilstein-journals.org The catalytic cycle typically begins with the conjugate addition of the phosphine (B1218219) to the β-carbon of the enoate, forming a zwitterionic β-phosphonium enolate. illinois.edu This intermediate is central to two major reaction types:

Michael Additions: The phosphonium (B103445) enolate can act as a Brønsted base, deprotonating a pronucleophile (e.g., a β-ketoester). The resulting nucleophile then adds to a second molecule of the trifluorobut-2-enoate. illinois.edu Chiral phosphines, such as novel biamide-phosphine catalysts, have been developed for the highly diastereo- and enantioselective Michael addition of β-carbonyl esters to β-trifluoromethyl enones, affording products with excellent enantioselectivity (up to 99% ee). acs.org The addition of a weak inorganic base like K₃PO₄ can enhance reactivity without promoting a racemic background reaction. acs.org

Morita-Baylis-Hillman (MBH) Reactions: The phosphonium enolate can act as a nucleophile itself, adding to an electrophile such as an aldehyde or imine. rsc.orgorganic-chemistry.org A subsequent proton transfer and elimination of the phosphine catalyst yield the densely functionalized α-methylene-β-hydroxy (or amino) product. youtube.com Phosphine catalysis allows these reactions to proceed under mild conditions. illinois.edu

Table 3: Chiral Phosphine-Catalyzed Michael Addition

Catalyst Substrates Product dr ee Ref.

Chiral isothioureas, such as Tetramisole or HyperBTM derivatives, are highly effective Lewis base catalysts for enantioselective transformations. nih.govresearchgate.net They react with α,β-unsaturated esters or their derivatives (e.g., acyl donors) to form a covalent α,β-unsaturated acyl ammonium (B1175870) intermediate. nih.gov This intermediate is a highly activated electrophile that readily reacts with nucleophiles in a stereocontrolled manner.

This strategy has been successfully applied in Michael addition-lactamisation cascades. st-andrews.ac.ukrsc.orgresearchgate.net For example, using a β-trifluoromethyl α,β-unsaturated pentafluorophenyl ester, chiral isothiourea catalysis enables the reaction with thioureas to generate iminothiazinanone heterocycles with excellent enantioselectivity (up to 99:1 er). nih.govst-andrews.ac.ukrsc.orgresearchgate.net The stereochemical outcome is determined by the chiral environment created by the catalyst during the nucleophilic attack on the acyl ammonium intermediate. rsc.org

Table 4: Isothiourea-Catalyzed Enantioselective Cyclization

Catalyst Reactants Reaction Product er Ref.

Bifunctional catalysts bearing both a basic amine site and a hydrogen-bond-donating thiourea (B124793) moiety are powerful tools in asymmetric synthesis. rsc.orgrsc.org They operate through a dual activation mechanism: the basic amine group activates the nucleophile by deprotonation or by forming a more nucleophilic enamine, while the thiourea moiety activates the electrophile—in this case, this compound—through hydrogen bonding to the ester's carbonyl oxygen and potentially the fluorine atoms. researchgate.netnih.gov

This synergistic activation lowers the transition state energy of the reaction, accelerating the rate and allowing for high levels of stereocontrol. researchgate.net This catalytic system is highly effective for conjugate additions of various nucleophiles, such as ketones or nitroalkanes, to electrophilic alkenes. nih.gov The rational design of these catalysts, for instance by combining structural elements from proline and cinchona alkaloids, has led to highly efficient systems for generating products with excellent diastereo- and enantioselectivity. nih.gov

Transition Metal Catalysis (e.g., Palladium-mediated Reactions)

Transition metal catalysis, particularly using palladium, offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated compounds like trifluorobut-2-enoates, palladium catalysis is pivotal for reactions such as allylic alkylation and C-H activation.

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis. rsc.orgnih.gov This reaction typically involves the formation of a π-allyl palladium complex from an allylic precursor, which then undergoes nucleophilic attack. rsc.org While direct AAA reactions on the double bond of isopropyl (E)-4,4,4-trifluorobut-2-enoate are not the standard approach, related palladium-catalyzed transformations on similar fluorinated scaffolds are well-documented. For instance, methods have been developed for the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles, demonstrating that palladium can effectively control stereochemistry when creating C-C bonds adjacent to a fluorine-bearing center. nih.gov These reactions can produce products with high enantioselectivity and diastereoselectivity. nih.gov

Another significant area is the palladium-catalyzed allylic C-H activation, which avoids the need for pre-functionalized substrates like allylic halides or acetates. nih.govucla.edu This atom-economical approach allows for the direct functionalization of a C-H bond at the allylic position. nih.gov For example, a Pd(II) catalyst system has been shown to enable the branched-selective synthesis of allylic fluorides from simple olefin substrates using a nucleophilic fluoride (B91410) source. ucla.edu Such a strategy could be conceptually applied to molecules containing the trifluorobutene framework. The mechanism of these reactions often involves the cleavage of a C-H bond, which can be facilitated by a ligand or an external base, followed by nucleophilic addition and re-oxidation of the palladium catalyst. nih.gov

The table below summarizes representative palladium-catalyzed reactions on allylic and fluorinated substrates, illustrating the versatility of this catalytic system.

Catalyst SystemSubstrate TypeNucleophile/ReagentReaction TypeKey Finding
Pd(phosphinoxazoline)α-Aryl-α-fluoroacetonitrilesAllylic carbonatesAsymmetric Allylic AlkylationAchieves C-C bond formation with two adjacent chiral centers in good yields and high enantioselectivities. nih.gov
Pd/Diamidophosphite LigandAllyl fluoridesSilylated α-sulfonyl carbon anionAsymmetric Allylic AlkylationThe fluoride anion liberated upon ionization of the allyl fluoride activates the silylated nucleophile in situ. rsc.org
Pd(II)/Cr CocatalystSimple OlefinsEt₃N·3HFAllylic C-H FluorinationEnables direct C-H fluorination with a nucleophilic fluoride source, showing high regioselectivity for the branched product. ucla.edu
Pd(OAc)₂/LigandAlkenesVarious NucleophilesAllylic C-H AlkylationOvercomes the need for pre-oxidized reagents by directly activating a C-H bond, though the scope can be limited by the pKa of the nucleophile. nih.gov

Impact of Reaction Medium and Conditions

The choice of reaction medium and physical conditions can dramatically influence the outcome of chemical transformations, affecting reaction rates, selectivity, and even mechanistic pathways.

The solvent plays a critical role in reactions involving polar substrates like isopropyl (E)-4,4,4-trifluorobut-2-enoate, which is an electron-deficient alkene and thus a good Michael acceptor. masterorganicchemistry.comyoutube.com The solvent's ability to stabilize charged intermediates or transition states through hydrogen bonding or polarity is crucial.

In aza-Michael additions of anilines to enoates, the hydrogen bond donor ability of the solvent significantly affects reaction efficiency. bohrium.comresearchgate.net For weak nucleophiles, highly polar protic solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to greatly accelerate the reaction. researchgate.net This acceleration is attributed to the solvent's ability to stabilize the developing negative charge in the transition state and activate the Michael acceptor by hydrogen bonding to the carbonyl oxygen. Similarly, in phospha-Michael additions, the solvent can influence reaction rates, although the effect may be less pronounced for certain functionalized phosphines where intramolecular hydrogen bonding can occur. researchgate.net For Michael additions to isopropyl (E)-4,4,4-trifluorobut-2-enoate, employing polar, hydrogen-bond-donating solvents would be expected to enhance the rate of nucleophilic attack.

The following table illustrates the impact of different solvents on the yield of aza-Michael addition reactions.

NucleophileMichael AcceptorSolventYield (%)
AnilineDiethyl maleateHexafluoroisopropanol (HFIP)99
AnilineDiethyl maleateTrifluoroethanol (TFE)99
AnilineDiethyl maleateMethanol40
AnilineDiethyl maleateDichloromethane (DCM)<5
AnilineDiethyl maleateToluene<5

Data adapted from studies on aza-Michael additions to enoates. researchgate.net

High-pressure conditions (hyperbaric chemistry) can be a powerful tool for promoting reactions that are sluggish at atmospheric pressure. Applying high pressure, typically in the range of 10-15 kbar, can accelerate reactions by decreasing the volume of activation. This is particularly effective for reactions where bond formation and association lead to a more compact transition state compared to the ground state.

For Michael additions involving sterically hindered nucleophiles or poorly reactive Michael acceptors, high pressure can overcome these kinetic barriers. Research has shown that the combination of hexafluoroisopropanol (HFIP) as a solvent and hyperbaric conditions allows for the successful 1,4-addition of poor nucleophiles, such as aromatic amines, onto sterically demanding Michael acceptors without the need for a catalyst. researchgate.net This synergistic effect of solvent and pressure could be instrumental in forcing challenging additions to isopropyl (E)-4,4,4-trifluorobut-2-enoate.

Conducting reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and often simpler product isolation. Michael additions, in particular, have been shown to proceed efficiently under solvent-free, or "neat," conditions.

A variety of amines can undergo Michael-type additions to α,β-unsaturated esters, nitriles, and ketones in a neat mixture, often without any catalyst, to produce the corresponding β-amino derivatives in excellent yields. researchgate.net This methodology relies on the inherent reactivity of the Michael donor and acceptor. Given that isopropyl (E)-4,4,4-trifluorobut-2-enoate is a reactive electrophile due to the electron-withdrawing trifluoromethyl group, it is a strong candidate for successful solvent-free Michael additions with sufficiently strong nucleophiles like primary and secondary amines. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100°C that are emerging as versatile "green" solvents and catalysts for organic synthesis. univ-amu.fr Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional organic solvents.

In the context of Michael additions, ionic liquids can function as both the reaction medium and a promoter of the reaction. univ-amu.frrsc.org For example, the reaction can be accelerated in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) when using a metal catalyst such as Ni(acac)₂. rsc.org In some cases, the ionic liquid itself is sufficient to catalyze the reaction without any additional catalyst. univ-amu.fr Furthermore, chiral ionic liquids have been developed to act as catalysts for asymmetric Michael reactions, inducing high enantioselectivity. univ-amu.fr The catalytic activity is often dependent on the specific structure of the ionic liquid's cation and anion, which can be modulated to optimize reaction selectivity and yield. univ-amu.fr This offers a promising avenue for performing stereocontrolled additions to isopropyl (E)-4,4,4-trifluorobut-2-enoate.

CatalystIonic LiquidReaction TypeKey Feature
L-proline[bmim]ClMichael addition of ketones to nitrostyreneIL acts as an efficient medium to enhance selectivity; catalyst and solvent are reusable. univ-amu.fr
Ni(acac)₂[bmim][BF₄]Michael additionProvides a recyclable catalytic system for metal-promoted Michael additions. rsc.org
Chiral Quaternary Ammonium ILNoneAsymmetric Michael AdditionThe IL itself is the chiral catalyst, leading to high enantioselectivity and diastereoselectivity. univ-amu.fr
NoneVarious ILsMichael addition of malononitrileReaction proceeds without any additional catalyst in pure ionic liquid. univ-amu.fr

Visible-light photoredox catalysis has become a powerful strategy for activating small molecules and forging new bonds under exceptionally mild conditions. nih.govyoutube.com These reactions typically use a photocatalyst, which can be a transition metal complex (e.g., iridium or ruthenium) or an organic dye, that absorbs visible light to reach an excited state. youtube.comnih.gov In this excited state, the catalyst can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates. nih.gov

This approach is well-suited for transformations involving fluorinated compounds. For instance, visible-light-induced methods have been developed for the trifluoromethylation of alkenes, where a CF₃ radical is generated from a precursor (like Togni's reagent) and adds across a double bond. rsc.org Another application is the construction of trifluoromethylated quaternary carbon centers from trifluoromethylated tertiary bromides, which react with a wide range of alkenes. nih.gov

For a substrate like isopropyl (E)-4,4,4-trifluorobut-2-enoate, photoredox catalysis could enable novel transformations. The electron-deficient double bond could be susceptible to attack by photochemically generated radicals, initiating cascade reactions to build molecular complexity in a single, efficient step. nih.gov These reactions are prized for their operational simplicity and ability to proceed at room temperature, avoiding the harsh conditions required by many traditional methods. nih.gov

Applications in Organic Synthesis and Materials Science

Building Blocks for Carbocyclic Frameworks

The electron-deficient nature of the double bond in isopropyl (E)-4,4,4-trifluorobut-2-enoate, caused by the strong electron-withdrawing trifluoromethyl group, makes it an excellent Michael acceptor. wikipedia.orglibretexts.org This reactivity is fundamental to its application in the construction of carbocyclic frameworks. In a Michael addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester, forming a new carbon-carbon bond. wikipedia.org

While specific examples detailing the use of isopropyl (E)-4,4,4-trifluorobut-2-enoate in carbocyclic synthesis are not extensively documented in the reviewed literature, the general reactivity of α,β-unsaturated compounds with trifluoromethyl groups is well-established. Carbon nucleophiles, such as enolates derived from ketones, esters, and other activated methylene (B1212753) compounds, can participate in conjugate addition reactions with this substrate. organic-chemistry.org The resulting adduct can then undergo subsequent intramolecular reactions to form five- or six-membered carbocyclic rings. The thermodynamic control often observed in Michael additions allows for the predictable formation of these cyclic structures. organic-chemistry.org

Synthesis of Fluorinated Amino Acid Derivatives and Pseudopeptides

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters bearing a trifluoromethyl group is a key strategy for the synthesis of β-trifluoromethyl-β-amino esters, which are valuable precursors to fluorinated amino acids and pseudopeptides. google.comresearchgate.net The reaction involves the Michael addition of an amine or an amine equivalent to the electron-deficient double bond of the trifluoromethylated acrylate. youtube.com

A patented process describes the reaction of an α-trifluoromethyl-β-substituted-α,β-unsaturated ester with hydroxylamine, which leads to a dehydrogenated closed-ring intermediate that can be hydrolyzed to the corresponding β-amino acid. google.com This method allows for the production of novel α-trifluoromethyl-β-substituted-β-amino acids. google.com The high diastereoselectivity often observed in these reactions is a significant advantage for the synthesis of enantiomerically pure amino acids. google.com

The resulting β-amino-α-trifluoromethyl alcohols, which can be derived from the corresponding esters, have been explored for the preparation of trifluoromethylated peptidomimetics and other biologically active compounds. nih.govuzh.ch The incorporation of these fluorinated amino acids into peptides can significantly influence their conformational properties and biological stability.

Chiral β-Trifluoromethyl-β-Amino Acid Derivatives

The synthesis of chiral β-trifluoromethyl-β-amino acids is a significant application of isopropyl(E)-4,4,4-trifluorobut-2-enoate. These compounds are of considerable interest in medicinal chemistry as the inclusion of β-amino acids can induce specific secondary structures in peptides, and the trifluoromethyl group can enhance metabolic stability and binding affinity. organic-chemistry.org

The primary method for their synthesis is the aza-Michael addition, where an amine nucleophile adds to the β-position of the α,β-unsaturated ester. organic-chemistry.orgnih.gov This conjugate addition is a powerful tool for carbon-nitrogen bond formation. When a chiral amine or a chiral catalyst is used, this reaction can proceed with high diastereoselectivity, allowing for the synthesis of enantioenriched β-amino acid derivatives. The reaction can be carried out under catalyst- and solvent-free conditions, offering a green chemistry approach to these valuable compounds. adichemistry.com The resulting products are key intermediates for synthesizing more complex molecules, including peptide analogs and nitrogen-containing heterocycles. nih.gov

Table 1: Aza-Michael Addition for β-Amino Acid Synthesis

Reactant 1 Reactant 2 (Nucleophile) Key Reaction Type Product Class

β-Trifluoromethyl-β-Hydrazino Ester Scaffolds

Extending the logic of the aza-Michael addition, this compound can serve as a precursor to β-trifluoromethyl-β-hydrazino ester scaffolds. In this reaction, a hydrazine (B178648) derivative acts as the nitrogen nucleophile, adding to the electron-deficient double bond. This conjugate addition yields a product containing a nitrogen-nitrogen single bond, which is a key feature of hydrazino compounds.

These scaffolds are valuable in medicinal chemistry and drug design. The hydrazino group can act as a versatile functional handle for further molecular elaboration, and its incorporation can influence the conformational properties and biological activity of the target molecule. These ester scaffolds can be used to construct novel heterocyclic systems or as building blocks for peptidomimetics with unique structural and electronic properties.

Asymmetric Synthesis of Pyroglutamic Acids

The asymmetric synthesis of pyroglutamic acids containing a trifluoromethyl group represents a sophisticated application of this compound. While direct synthesis from this specific ester requires a multi-step approach, a plausible and powerful strategy involves a stereoselective Michael addition followed by an intramolecular cyclization.

In this proposed pathway, a chiral glycine (B1666218) enolate equivalent adds to the β-position of the trifluoromethyl-activated Michael acceptor. elsevier.com Following the conjugate addition, the newly formed amino ester undergoes an intramolecular amidation, where the nitrogen attacks the ester carbonyl, to form the five-membered lactam ring characteristic of pyroglutamic acid. The stereochemistry of the final product is controlled by the initial asymmetric Michael addition. The synthesis of cis-4-trifluoromethyl-L-pyroglutamic acid has been successfully achieved, highlighting the feasibility of creating such complex fluorinated heterocycles. acs.org These compounds are important as constrained amino acid analogs for use in peptide synthesis and as chiral synthons for natural product synthesis.

Formation of Trifluoromethyl-Substituted Cyclopropanes

This compound is an excellent substrate for the formation of trifluoromethyl-substituted cyclopropanes via the Johnson-Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from a sulfonium (B1226848) salt and a strong base. organic-chemistry.orgadichemistry.com

The mechanism proceeds via a 1,4-conjugate addition (Michael-initiated ring closure) of the sulfur ylide to the α,β-unsaturated ester. adichemistry.comwikipedia.org The nucleophilic ylide attacks the β-carbon, and the resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, displacing the dimethyl sulfoxide (B87167) and forming the three-membered cyclopropane (B1198618) ring. organic-chemistry.org This method is highly effective for the cyclopropanation of electron-deficient alkenes and typically favors the formation of the trans-cyclopropane diastereomer. adichemistry.comwikipedia.org The resulting trifluoromethyl-substituted cyclopropane esters are valuable building blocks, combining the conformational rigidity of the cyclopropane ring with the unique electronic properties of the trifluoromethyl group. numberanalytics.com

Table 2: Johnson-Corey-Chaykovsky Cyclopropanation

Reactant 1 Reagent Key Reaction Type Product Class

Scaffolds for Functionalized Molecules in Chemical Biology and Materials Research

The derivatives synthesized from this compound, such as β-amino acids, hydrazino esters, pyroglutamic acids, and cyclopropanes, serve as crucial scaffolds for creating functionalized molecules for research in chemical biology and materials science. nih.gov The trifluoromethyl group imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic character, which are highly desirable in these fields. sigmaaldrich.com These scaffolds provide a rigid framework that allows for the precise spatial arrangement of functional groups, which is critical for designing molecules with specific biological targets or material properties.

Design of Complex Molecular Architectures

The strategic incorporation of fluorine-containing building blocks is a cornerstone of modern molecular design. This compound provides access to chiral trifluoromethylated synthons that are used to construct complex molecular architectures. rochester.edu For instance, the β-amino acids derived from it can be incorporated into peptides to create proteolytically stable peptidomimetics with defined secondary structures. The cyclopropane derivatives can act as conformationally restricted bioisosteres for larger, more flexible groups in bioactive molecules. These building blocks enable the exploration of chemical space that would be inaccessible with their non-fluorinated counterparts, leading to the discovery of novel therapeutic agents and functional materials. mdpi.com

Development of Organofluorine Building Blocks for Specialty Chemicals

Organofluorine compounds are indispensable in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and liquid crystals. numberanalytics.comwikipedia.orgnih.gov An estimated 20% of all pharmaceuticals contain fluorine. taylorandfrancis.com Building blocks like this compound are highly valued because they allow for the efficient introduction of the trifluoromethyl group, a moiety known to significantly enhance the biological activity and physical properties of molecules. sigmaaldrich.com The development and use of such fluorinated building blocks are driven by the need for chemicals with enhanced performance, such as improved efficacy in drugs, greater stability in materials, and targeted activity in agrochemicals. sigmaaldrich.com

Theoretical and Spectroscopic Investigations of Trifluorobut 2 Enoate Reactivity

Computational Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions. For molecules like isopropyl (E)-4,4,4-trifluorobut-2-enoate, computational studies, particularly those employing Density Functional Theory (DFT), offer invaluable insights into reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, including those involving fluorinated compounds. nih.gov DFT calculations can be used to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information allows for the construction of detailed potential energy surfaces that map out the entire course of a reaction. youtube.com

For instance, in the context of Michael additions to α,β-unsaturated esters, a reaction type highly relevant to isopropyl (E)-4,4,4-trifluorobut-2-enoate, DFT calculations can elucidate the influence of the trifluoromethyl group on the electrophilicity of the β-carbon and the stability of the resulting enolate intermediate. researchgate.net Theoretical studies on the radical trifluoromethylation of enolates have been performed using the UB3LYP/6-311+G//UB3LYP/6-31+G* level of theory, revealing that the addition of a CF3 radical to the enolate is a highly exothermic process with no significant energy barrier. nih.gov

In the study of cycloaddition reactions, such as the [2+2] cycloaddition of ene-ketenes, DFT calculations have been instrumental in explaining the observed regioselectivity. pku.edu.cn These calculations show that the reaction proceeds through a concerted mechanism, and the regiochemical outcome is determined by the relative stability of developing carbocationic character in the transition state. pku.edu.cn While not performed on isopropyl (E)-4,4,4-trifluorobut-2-enoate itself, these studies on analogous systems provide a robust framework for predicting its behavior in similar transformations.

Table 1: Representative DFT Functionals and Basis Sets in Reactivity Studies

Study TypeFunctionalBasis SetApplication
Reaction MechanismB3LYP6-311+G(2d,p)Geometry optimization and energy calculations of stationary points. nih.gov
Transition State SearchM06-2Xdef2-TZVPLocating and characterizing transition state structures.
ThermochemistryωB97X-Daug-cc-pVTZCalculating reaction enthalpies and free energies.

This table presents examples of DFT functionals and basis sets commonly used in the computational study of organic reactions and does not represent data from a single study.

A cornerstone of mechanistic investigation is the identification and characterization of transition states and intermediates. Transition states are first-order saddle points on the potential energy surface and represent the highest energy barrier along the reaction coordinate. ucsb.edu Their geometry provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are performed to verify a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Intermediates are local minima on the potential energy surface and represent transient species that are formed and consumed during the reaction. In the context of a Michael addition, the enolate formed after the initial nucleophilic attack is a key intermediate whose stability and subsequent reactivity can be analyzed computationally. researchgate.net DFT studies can also shed light on the role of solvent molecules or catalysts in stabilizing these transient species.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by the concentrations of reactants and catalysts. This data is essential for understanding the reaction mechanism and optimizing reaction conditions.

The Baylis-Hillman reaction, a potential application for isopropyl (E)-4,4,4-trifluorobut-2-enoate, is notoriously slow, and kinetic investigations have been crucial in elucidating its complex mechanism. wikipedia.org Early kinetic experiments on the reaction of acrylonitrile (B1666552) with acetaldehyde (B116499) revealed that the reaction is first-order in the activated alkene, the aldehyde, and the catalyst (e.g., DABCO). wikipedia.org However, more recent studies have shown that the kinetics can be more complex, with some cases exhibiting second-order dependence on the aldehyde, suggesting a different rate-determining step. wikipedia.orgchemrxiv.org

The rate of a reaction is often expressed by a rate law, and the exponents in the rate law, known as the reaction orders, provide insight into the molecularity of the rate-determining step. For example, a first-order dependence on a reactant suggests that one molecule of that reactant is involved in the rate-determining transition state.

Table 2: Hypothetical Kinetic Data for a Reaction of Isopropyl (E)-4,4,4-trifluorobut-2-enoate

Experiment[Enoate] (M)[Nucleophile] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.10.1101.5 x 10⁻⁵
20.20.1103.0 x 10⁻⁵
30.10.2101.5 x 10⁻⁵
40.10.1203.0 x 10⁻⁵

This is a hypothetical data table to illustrate how kinetic data is presented and is not from a specific study on isopropyl (E)-4,4,4-trifluorobut-2-enoate.

From this hypothetical data, one could deduce that the reaction is first-order with respect to the enoate and the catalyst, and zero-order with respect to the nucleophile, suggesting that the nucleophile is not involved in the rate-determining step.

Stereochemical Purity Analysis (e.g., Diastereomeric Ratio, Enantiomeric Ratio Determination)

When a reaction can produce multiple stereoisomers, the determination of the stereochemical purity of the product is paramount. This is particularly relevant for reactions of isopropyl (E)-4,4,4-trifluorobut-2-enoate where new stereocenters can be generated. The diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.) are key metrics for quantifying the stereoselectivity of a reaction.

The diastereomeric ratio refers to the ratio of diastereomers formed in a reaction. Diastereomers are stereoisomers that are not mirror images of each other and often have different physical and spectroscopic properties, allowing for their separation and quantification by techniques like NMR spectroscopy or chromatography. For example, in a Michael addition to isopropyl (E)-4,4,4-trifluorobut-2-enoate, two new stereocenters can be formed, potentially leading to four stereoisomers. The relative amounts of the diastereomeric pairs would be determined. In some cases, complete diastereoselectivity is achieved. beilstein-journals.org

The enantiomeric ratio, often expressed as enantiomeric excess (ee), is a measure of the purity of a chiral substance. It quantifies the excess of one enantiomer over the other in a mixture. Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. Chiral chromatography (e.g., chiral HPLC or GC) is a common method for determining enantiomeric ratios. Asymmetric synthesis aims to produce a single enantiomer in high enantiomeric excess. organic-chemistry.orgnih.gov

Table 3: Example of Stereochemical Outcome in a Reaction

CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess of Major Diastereomer (%)
Uncatalyzed50:500
Chiral Catalyst A95:592
Chiral Catalyst B10:9098

This table illustrates how stereochemical data might be reported and is not specific to isopropyl (E)-4,4,4-trifluorobut-2-enoate.

Spectroscopic Probes for Mechanistic Elucidation (e.g., in situ NMR, IR)

Spectroscopic techniques that allow for the real-time monitoring of a reaction mixture, known as in situ spectroscopy, are powerful tools for mechanistic elucidation. researchgate.netresearchgate.net By observing the changes in the concentrations of reactants, intermediates, and products over time, a detailed picture of the reaction progress can be constructed.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for this purpose. researchgate.netnih.govcam.ac.uk For reactions involving isopropyl (E)-4,4,4-trifluorobut-2-enoate, ¹H, ¹³C, and especially ¹⁹F NMR can be utilized. The fluorine nucleus is highly sensitive, and ¹⁹F NMR can provide a clear window into the transformations involving the trifluoromethyl group. researchgate.netresearchgate.net By acquiring spectra at regular intervals during a reaction, the formation and decay of intermediates can be directly observed and their kinetics can be determined. researchgate.net

In situ Infrared (IR) spectroscopy is another powerful technique for monitoring reactions in real-time. researchgate.netresearchgate.netosti.gov Attenuated Total Reflectance (ATR) IR probes can be immersed directly into the reaction vessel, providing continuous data on the vibrational modes of the molecules present. researchgate.net The carbonyl stretch of the ester group in isopropyl (E)-4,4,4-trifluorobut-2-enoate is a strong and distinct signal in the IR spectrum. Changes in its position and intensity can be used to follow the progress of the reaction. For example, the formation of a Baylis-Hillman adduct would result in the appearance of a new hydroxyl (-OH) stretch and a shift in the carbonyl frequency.

By combining these spectroscopic techniques with computational and kinetic studies, a comprehensive and detailed understanding of the reactivity of isopropyl (E)-4,4,4-trifluorobut-2-enoate can be achieved, paving the way for its strategic use in the synthesis of complex molecules.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Methodologies

Future work in the field is geared towards the development of new asymmetric transformations using isopropyl (E)-4,4,4-trifluorobut-2-enoate. The strong electron-withdrawing nature of the trifluoromethyl group activates the enoate system for various addition reactions. The primary challenge and opportunity lie in controlling the stereochemistry of these transformations to access chiral molecules with high enantiomeric purity.

Key areas of research will likely include:

Asymmetric Conjugate Additions: Designing novel chiral organocatalysts and transition-metal catalysts for the enantioselective addition of nucleophiles (e.g., thiols, amines, carbon nucleophiles) to the β-position of the ester.

Chiral Lewis Acid Catalysis: Employing chiral Lewis acids to activate the enoate for stereoselective cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions.

Phase-Transfer Catalysis: Developing asymmetric phase-transfer catalytic systems for the alkylation and other modifications of pronucleophiles that subsequently add to the trifluorocrotonate.

Success in these areas will provide access to a wide array of trifluoromethyl-containing chiral building blocks, which are highly valuable in medicinal chemistry and materials science.

Integration into Continuous Flow Synthesis Platforms

The integration of reactions involving isopropyl (E)-4,4,4-trifluorobut-2-enoate into continuous flow systems represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions.

Future developments are expected to focus on:

Telescoped Reactions: Designing multi-step sequences where the crude output from one flow reactor is directly fed into the next, avoiding intermediate purification steps. For example, a continuous flow protocol could be developed for the synthesis of α-trifluoromethylthiolated esters in a telescoped process. nih.gov

Photochemical and Electrochemical Flow Reactions: Utilizing specialized flow reactors that incorporate light sources or electrodes to perform photocatalytic or electrochemical transformations, which are often difficult to scale up in traditional batch reactors. youtube.com

Automated Optimization: Combining flow reactors with automated sampling and analysis (Process Analytical Technology - PAT) to rapidly screen reaction conditions and optimize yield and selectivity.

A conceptual continuous flow setup for a generic functionalization of a trifluoromethylated ester is presented below.

Parameter Description Advantage in Flow Chemistry
Reactor Type Plug Flow Reactor (PFR), Packed-Bed ReactorHigh surface-to-volume ratio, efficient heat and mass transfer.
Reagents Isopropyl (E)-4,4,4-trifluorobut-2-enoate, Nucleophile, CatalystPrecise stoichiometric control through separate pump inlets.
Residence Time Seconds to MinutesRapid optimization and high throughput.
Temperature -20 °C to 150 °CPrecise temperature control prevents hotspots and side reactions.
Pressure 1-20 barAllows for heating solvents above their boiling points, accelerating reactions.

This approach significantly reduces reaction times and can improve the safety profile when handling reactive intermediates. youtube.comacs.org

Exploration of New Catalytic Systems (e.g., Biocatalysis, Photocatalysis)

The search for greener and more selective catalysts is a major driver of current research. For a substrate like isopropyl (E)-4,4,4-trifluorobut-2-enoate, biocatalysis and photocatalysis offer exciting future possibilities.

Biocatalysis: Enzymes, such as ene-reductases, could be engineered to reduce the double bond of the trifluorocrotonate with high stereoselectivity. Lipases might also be employed for the kinetic resolution of racemic products derived from the ester. The combination of enzymes with photocatalysis, known as photoenzymatic catalysis, merges the high reactivity of photo-excited states with the exceptional selectivity of biocatalysis, opening doors to new-to-nature reactions. researchgate.net

Photocatalysis: Visible-light photocatalysis can generate radical intermediates under mild conditions. This could be applied to the trifluoromethylation or other functionalizations of substrates using the enoate as a radical acceptor. Continuous-flow photochemical reactors are particularly effective for these processes, ensuring uniform irradiation and consistent product quality. nih.gov

Expanding Substrate Scope for Complex Molecular Synthesis

A key future direction is to broaden the range of molecules that can be synthesized using isopropyl (E)-4,4,4-trifluorobut-2-enoate as a starting material. This involves demonstrating its utility in the synthesis of complex, high-value molecules such as natural products, pharmaceuticals, and advanced materials. Research will likely focus on developing tandem or domino reactions where multiple bonds are formed in a single operation, using the reactivity of the trifluorocrotonate to trigger subsequent transformations. The goal is to move beyond simple addition reactions to more intricate molecular architectures.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving isopropyl (E)-4,4,4-trifluorobut-2-enoate is crucial for rational catalyst design and reaction optimization. The synergy between experimental kinetics studies and computational modeling (like Density Functional Theory - DFT) is a powerful tool for this purpose.

Future research will employ these combined approaches to:

Elucidate transition state geometries and activation energies.

Predict the stereochemical outcome of asymmetric reactions.

Understand the role of non-covalent interactions between the substrate, catalyst, and reagents.

Identify potential side reactions and byproducts.

For instance, DFT calculations can be used to propose a synthetic pathway, which is then verified by experimental results, including the synthesis and characterization of intermediates and determination of yields through techniques like ¹⁹F NMR. researchgate.net This integrated approach accelerates the development of more efficient and selective synthetic methods. researchgate.net

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